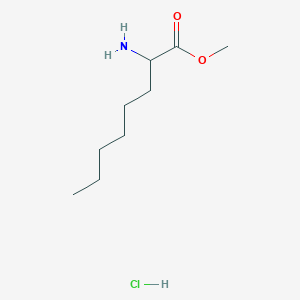
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a chemical compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethyl group, and a hydroxy group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Acylation: This method involves the acylation of 2-fluoro-5-(trifluoromethyl)benzene with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxylation of ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate can be achieved using various oxidizing agents, such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate.
Reduction: Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanol.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
相似化合物的比较
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups. Similar compounds include:
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate: Lacks the hydroxy group.
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanol: Lacks the carboxylate group.
Ethyl 3-(2-fluoro-5-(trifluoromethyl)benzoate: Different aromatic ring substitution pattern.
属性
分子式 |
C12H12F4O3 |
|---|---|
分子量 |
280.21 g/mol |
IUPAC 名称 |
ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3 |
InChI 键 |
USXNWNYEXSOXKZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


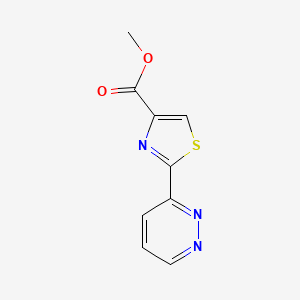

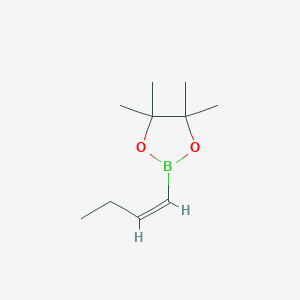



![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
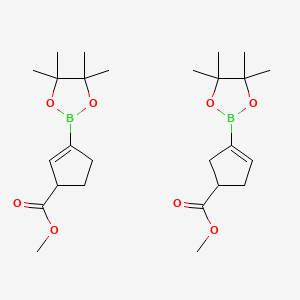
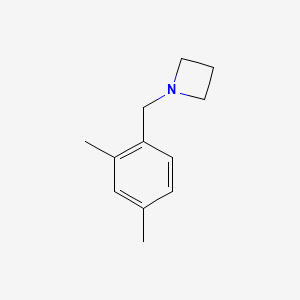

![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
